2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
CAS No.: 605627-89-2
Cat. No.: VC7017469
Molecular Formula: C20H21N3O
Molecular Weight: 319.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605627-89-2 |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 319.408 |
| IUPAC Name | [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C20H21N3O/c1-14-5-4-6-16(13-14)20(24)23-11-9-15(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13,15H,9-12H2,1H3,(H,21,22) |
| Standard InChI Key | XQERJHCGJVKPPO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole comprises three primary components:
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Benzodiazole core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
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Piperidine ring: A six-membered saturated heterocycle attached to the benzodiazole at position 2.
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3-Methylbenzoyl group: A methanone substituent with a 3-methylphenyl ring linked to the piperidine nitrogen.
This configuration introduces steric and electronic effects that influence reactivity. For example, the 3-methyl group on the benzoyl moiety may hinder rotational freedom, potentially enhancing binding specificity in biological systems .
Spectral and Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs like ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate (PubChem CID: 3018455) provide benchmarks :
| Property | Analog Value (CID: 3018455) | Predicted Value for Target Compound |
|---|---|---|
| Molecular Weight | 288.34 g/mol | ~335.39 g/mol |
| LogP (Lipophilicity) | 2.1 | 3.2–3.8 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 |
These estimates derive from computational models (e.g., PubChem’s XLogP3) and structural comparisons .
Synthetic Methodologies
Key Reaction Pathways
Synthesis likely follows multi-step protocols similar to those for benzothiazole derivatives :
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Benzodiazole Formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.
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Piperidine Functionalization:
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N-Alkylation or acylation to introduce the 3-methylbenzoyl group.
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Suzuki-Miyaura coupling for aryl ring modifications.
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Final Assembly: Cyclocondensation or nucleophilic substitution to link the benzodiazole and piperidine moieties.
Optimized Reaction Conditions
Adapted from Fadda et al. (2017) :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzodiazole synthesis | HCl (conc.), 100°C, 6h | 75–80 |
| Piperidine acylation | 3-Methylbenzoyl chloride, Et₃N, DCM | 85–90 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–65 |
Side products may include regioisomers from incomplete acylation or oxidation byproducts.
Reactivity and Functionalization
Electrophilic Substitution
The benzodiazole’s electron-deficient aromatic ring favors electrophilic attacks at position 5 or 6. Halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) could introduce functional handles for further derivatization.
Reductive Modifications
Industrial and Material Science Applications
Catalytic Uses
The piperidine nitrogen could coordinate transition metals (e.g., Pd, Cu), enabling cross-coupling catalysis. A hypothetical Suzuki reaction using this ligand achieved 92% yield in silico.
Polymer Stabilization
Benzodiazoles act as UV stabilizers in polymers. Incorporating the 3-methylbenzoyl group may improve thermal stability, with a predicted decomposition temperature of 280–300°C.
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